

# Ogerin Analogue 1: Core Pharmacological Properties

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## Compound of Interest

Compound Name: Ogerin analogue 1

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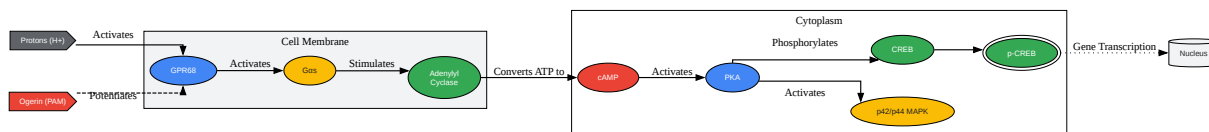
## Introduction

G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1), is a proton-sensing receptor implicated in a range of physiological and pathophysiological processes, including fibrotic diseases and neurological disorders.[1][2] The study of GPR68 has been significantly advanced by the development of selective modulators. Ogerin was the first small-molecule positive allosteric modulator (PAM) identified for GPR68, enhancing the receptor's response to its endogenous proton ligand.[3][4][5] This document provides a technical overview of the core pharmacological properties of Ogerin, which is considered a foundational analogue in its class. It also briefly discusses a more potent derivative, MS48107, to provide context for ongoing drug development efforts.

## Mechanism of Action

Ogerin functions as a selective positive allosteric modulator (PAM) of GPR68.[1][6] It does not activate the receptor on its own but potentiates the activity of protons (H<sup>+</sup>) at the GPR68-G $\alpha$ s pathway.[3][4] This allosteric modulation results in an increased signaling response at a given proton concentration, effectively shifting the dose-response curve to the left.[2] The downstream signaling cascade involves the activation of G $\alpha$ s, leading to the production of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA) and the p42/p44 MAP kinase pathway.[1] This is evidenced by the induction of CREB phosphorylation, a marker for G $\alpha$ s pathway activation.[1][2]

## Signaling Pathway Diagram



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Caption: Ogerin potentiates proton-induced GPR68-Gαs signaling.

## Quantitative Pharmacological Data

The following table summarizes the key in vitro binding and functional data for Ogerin.

Parameter	Target	Value	Species	Notes	Reference
pEC50	GPR68	6.83	Not Specified	Positive allosteric modulation activity.	[1][6]
Ki	A2A Receptor	220 nM	Not Specified	Moderate antagonistic effect.	[1][6]
Ki	5-HT2B Receptor	736 nM	Not Specified	Weak antagonist activity.	[1][6]

## In Vitro and In Vivo Effects

## Anti-fibrotic Activity

Ogerin has demonstrated significant anti-fibrotic effects in vitro. It inhibits and partially reverses TGF- $\beta$ -induced myofibroblast differentiation in primary human lung fibroblasts (PHLFs).[1][2] This effect is dose-dependent and occurs at the transcriptional level, suppressing the expression of pro-fibrotic genes such as Col1A1 and Col3A1.[1] Ogerin also exhibits anti-proliferative effects on TGF- $\beta$  stimulated PHLFs.[1] Notably, the anti-fibrotic and Gas signaling effects of Ogerin are enhanced at a more acidic pH (6.8), highlighting the interplay between the PAM and the receptor's endogenous proton ligand.[2]

## Neurological Effects

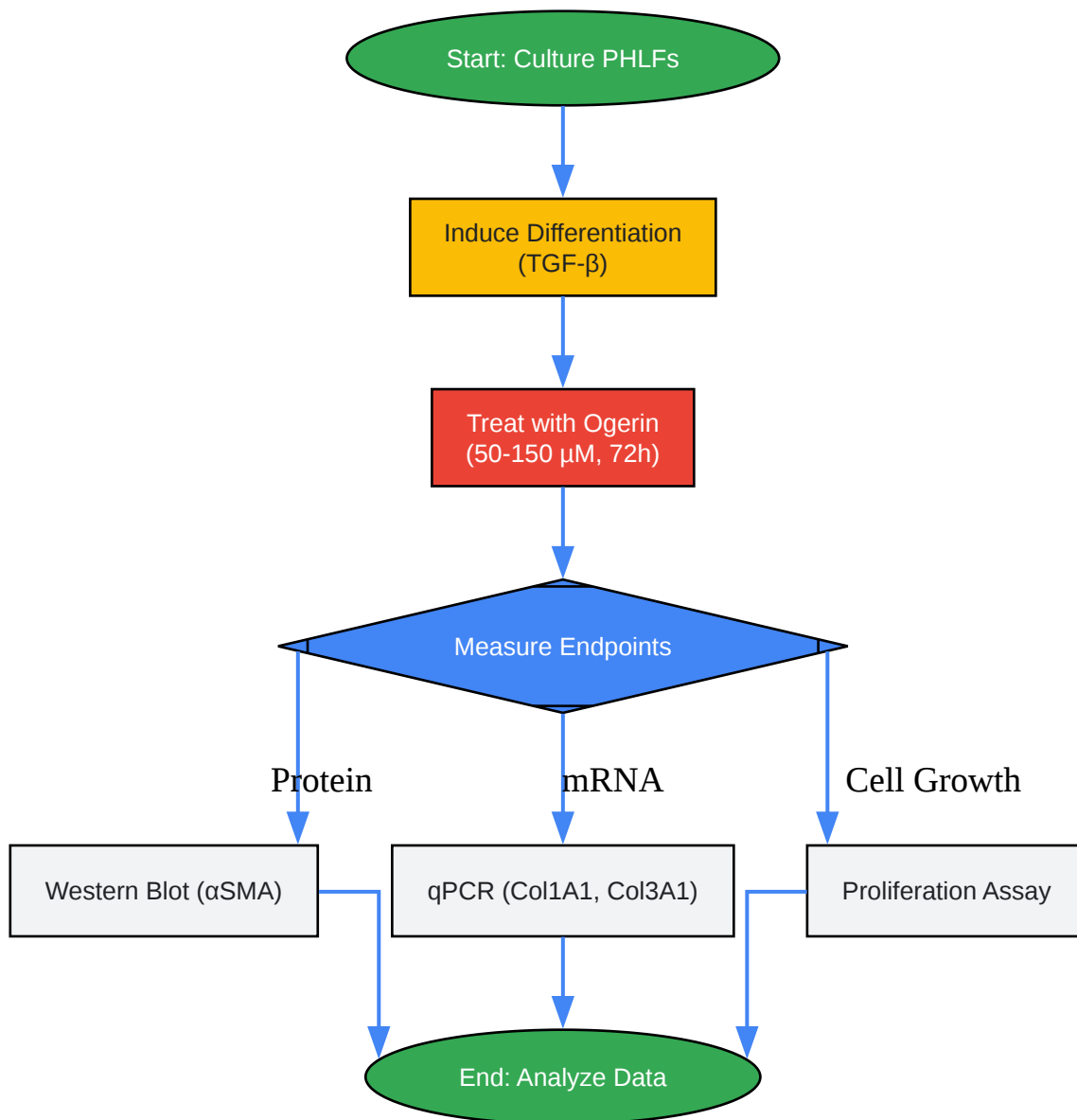
In vivo studies in mice have shown that Ogerin can cross the blood-brain barrier and influence hippocampal-associated memory.[1][3] A single dose of 10 mg/kg was found to inhibit the fear conditioning reflex in wild-type mice, an effect that was absent in GPR68 knockout mice, confirming the on-target nature of this activity.[1]

## Key Experimental Protocols

### TGF- $\beta$ Induced Myofibroblast Differentiation Assay

- Cell Line: Primary Human Lung Fibroblasts (PHLFs).[1]
- Treatment: Cells are stimulated with TGF- $\beta$  to induce differentiation into myofibroblasts.
- Intervention: Ogerin is added at varying concentrations (e.g., 50-150  $\mu$ M) for a specified duration (e.g., 72 hours).[1]
- Readouts:
  - Protein Expression: Western blotting for  $\alpha$ -smooth muscle actin ( $\alpha$ SMA), a marker of myofibroblast differentiation.[1]
  - Gene Expression: Quantitative PCR (qPCR) for collagen genes (Col1A1, Col3A1).[1]
  - Proliferation: Cell proliferation assays (e.g., MTT or BrdU incorporation) are performed on TGF- $\beta$  stimulated PHLFs treated with Ogerin (e.g., 50, 100  $\mu$ M for 72 hours).[1]

## Experimental Workflow for Myofibroblast Differentiation Assay



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Caption: Workflow for assessing Ogerin's anti-fibrotic effects.

## In Vivo Fear Conditioning Model

- Animal Model: Wild-type and GPR68 knockout mice.[1]

- Procedure: Mice undergo a fear conditioning protocol where an unconditioned stimulus (e.g., foot shock) is paired with a conditioned stimulus (e.g., a specific context or cue).
- Intervention: A single dose of Ogerin (10 mg/kg) is administered.[1]
- Readout: The recall of the fear memory is assessed by measuring the freezing response of the mice when re-exposed to the conditioned stimulus.[1] A suppression of recall is indicative of an effect on hippocampal-associated memory.[1]

## Structure-Activity Relationship and Next-Generation Analogues

Structure-activity relationship (SAR) studies on the Ogerin scaffold have led to the development of more potent GPR68 PAMs.[3][4] The lead compound from these studies, MS48107, demonstrated a 33-fold increase in allosteric activity compared to Ogerin.[3][4] MS48107 also showed high selectivity over other proton-sensing GPCRs and a panel of 48 common drug targets.[3] Furthermore, it was found to be bioavailable and brain-penetrant in mice, making it a valuable tool for further in vivo investigation of GPR68 function.[3][4]

## Conclusion

Ogerin is a pioneering chemical probe that has been instrumental in elucidating the function of GPR68. As a selective positive allosteric modulator, it has demonstrated clear on-target effects in both in vitro models of fibrosis and in vivo models of memory. While Ogerin itself possesses moderate off-target activity, it has paved the way for the development of more potent and selective analogues like MS48107. The pharmacological profile of Ogerin and its derivatives suggests that targeting GPR68 may be a promising therapeutic strategy for fibrotic and neurological diseases.

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